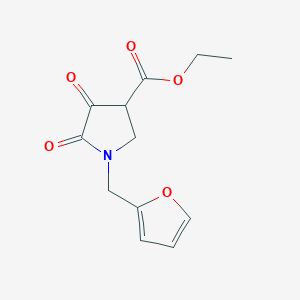
5-Ethoxy-4-methyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-4-methyloxazole is a compound with the molecular formula C6H9NO2 . It is also known by other names such as 4-Methyl-5-ethoxyoxazole and 5-ethoxy-4-methyl-1,3-oxazole . It is used in the synthesis of mappicine ketone, an antiviral compound .
Molecular Structure Analysis
The molecular structure of 5-Ethoxy-4-methyloxazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The ring is substituted with an ethoxy group at the 5-position and a methyl group at the 4-position .Physical And Chemical Properties Analysis
5-Ethoxy-4-methyloxazole is a colorless to light yellow liquid . It has a molecular weight of 127.14 g/mol . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 164.5±20.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.3 mmHg at 25°C . It has a topological polar surface area of 35.3 Ų .Applications De Recherche Scientifique
Pharmacology: Potential Therapeutic Agent Synthesis
5-Ethoxy-4-methyloxazole: is explored in pharmacology for synthesizing potential therapeutic agents. Its structure serves as a building block in the creation of compounds with biological activity. For instance, it can be used to develop molecules that might interact with various biological targets, potentially leading to new medications .
Material Science: Organic Synthesis Intermediate
In material science, this compound is utilized as an intermediate in organic synthesis. It can contribute to the development of novel materials with specific properties, such as increased durability or enhanced conductivity. Researchers may incorporate it into polymers or other complex materials to study its effects on the material’s characteristics .
Chemical Synthesis: Catalyst and Reagent
5-Ethoxy-4-methyloxazole: plays a role in chemical synthesis, acting as a catalyst or reagent in various reactions. Its presence can influence reaction pathways, yields, and the purity of the synthesized products. It’s particularly useful in facilitating specific types of ring-closure reactions that are prevalent in the synthesis of heterocyclic compounds .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, this compound is used as a standard or reference material in chromatographic and spectroscopic methods. It helps in calibrating instruments, validating methods, and ensuring the accuracy of analytical results. Its well-defined properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biochemistry: Enzyme Inhibition Studies
The compound is investigated in biochemistry for its potential role as an enzyme inhibitor. By studying its interaction with enzymes, researchers can gain insights into enzyme mechanisms and discover new ways to regulate biochemical pathways, which is crucial for understanding diseases and developing drugs .
Industrial Uses: Synthesis of Antiviral Compounds
Industrially, 5-Ethoxy-4-methyloxazole is involved in the synthesis of antiviral compounds. Its incorporation into larger molecules can lead to the development of substances that prevent the replication of viruses, offering a pathway to new antiviral drugs .
Safety and Hazards
5-Ethoxy-4-methyloxazole is classified as a flammable liquid and vapor, and it is fatal if swallowed . It causes skin and eye irritation and is toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Propriétés
IUPAC Name |
5-ethoxy-4-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-8-6-5(2)7-4-9-6/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPDSAJKWKRRJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473367 |
Source


|
| Record name | 5-Ethoxy-4-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-4-methyloxazole | |
CAS RN |
5006-20-2 |
Source


|
| Record name | 5-Ethoxy-4-methyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethoxy-4-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the structure of the dienophile impact the synthesis of pyridoxine derivatives using 5-ethoxy-4-methyloxazole?
A2: Research has shown that the Diels-Alder reaction of 5-ethoxy-4-methyloxazole with unsymmetrical dienophiles, like allyl alcohol and its derivatives, can be used to synthesize α4-norpyridoxol, a pyridoxine derivative. [] Interestingly, the steric interactions during the reaction with these unsymmetrical dienophiles influence the structural isomer distribution in the final products. [] This highlights the importance of carefully selecting the dienophile to achieve the desired pyridoxine derivative.
Q2: What are the limitations of the thermal cyclization method for synthesizing 5-ethoxy-4-methyloxazole?
A3: The thermal cyclization of ethyl α-isocyanopropionate, while a viable route to 5-ethoxy-4-methyloxazole, suffers from limitations. [] The reaction yields a maximum of 20% of the desired product alongside significant amounts of unreacted starting material (30%), ethyl α-cyanopropionate (20%), and a dimer of the starting material (5%). [] This highlights the need for further optimization or exploration of alternative synthetic approaches to improve the yield and purity of 5-ethoxy-4-methyloxazole production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)


![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)






